

2-Hydroxy-3,4-dimethoxybenzoic acid CAS number 5653-46-3 properties

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Compound of Interest		
Compound Name:	2-Hydroxy-3,4-dimethoxybenzoic	
	acid	
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An In-depth Technical Guide to **2-Hydroxy-3,4-dimethoxybenzoic Acid** (CAS 5653-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4-dimethoxybenzoic acid, with the CAS registry number 5653-46-3, is a substituted benzoic acid derivative.[1] It belongs to the class of phenolic acids and is a natural product that has been isolated from sources such as Eriostemon crowei.[2] As a derivative of veratric acid, it is of interest to researchers in medicinal chemistry and drug discovery due to the known biological activities of related phenolic compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety information based on currently available technical data. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in public literature, this guide infers potential areas of investigation based on the activities of the closely related compound, veratric acid (3,4-dimethoxybenzoic acid).

Physicochemical Properties

The fundamental physicochemical properties of **2-Hydroxy-3,4-dimethoxybenzoic acid** are summarized below. These properties are crucial for its handling, formulation, and application in research settings.



Molecular and Chemical Identifiers

Identifier	Value	Reference
CAS Number	5653-46-3	[1]
Molecular Formula	C ₉ H ₁₀ O ₅	[1][2]
Molecular Weight	198.17 g/mol	[1][2][3]
IUPAC Name	2-hydroxy-3,4- dimethoxybenzoic acid	[4]
Synonyms	3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4- dimethoxy-	[1][2]
InChI	InChI=1S/C9H10O5/c1-13-6-4- 3-5(9(11)12)7(10)8(6)14-2/h3- 4,10H,1-2H3,(H,11,12)	[1][2][4]
InChIKey	CJFQIVAOBBTJCI- UHFFFAOYSA-N	[1][2][4]
Canonical SMILES	COC1=C(C(=C(C=C1)C(=O)O)O)OC	[2]

Physical and Chemical Properties



Property	Value	Reference
Appearance	Powder	[2]
Melting Point	168-169 °C	[2][5]
170-172 °C	[1]	
Boiling Point	334.2 ± 42.0 °C at 760 mmHg	[2][5]
Density	1.335 ± 0.06 g/cm ³	[2][5]
Flash Point	134 °C	[5]
Refractive Index	1.566	[5]
Purity	95% - 97% (as commercially available)	[2][4]

Solubility Profile

Solvent	Solubility	Reference
DMSO	30 mg/mL (151.39 mM)	[3]
Acetone	Soluble	[2]
Chloroform	Soluble	[2]
Dichloromethane	Soluble	[2]
Ethyl Acetate	Soluble	[2]
Water	1799 mg/L at 25 °C (estimated)	[6]

Synthesis Protocol

A method for the synthesis of **2-Hydroxy-3,4-dimethoxybenzoic acid** from 2,3,4-trimethoxybenzoic acid has been described. The protocol involves a selective demethylation reaction.[7]

Experimental Methodology



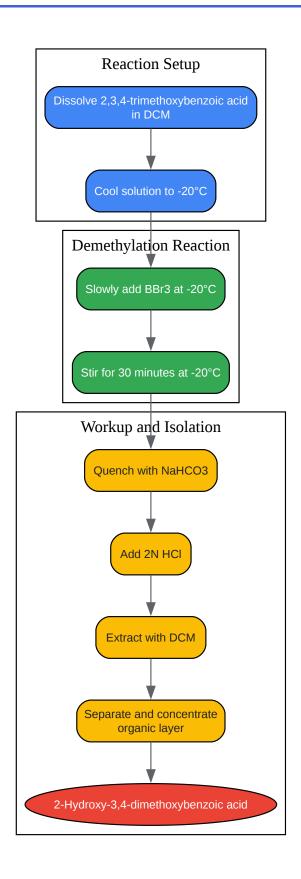
Starting Material: 2,3,4-trimethoxybenzoic acid Reagents: Dichloromethane (DCM), Boron tribromide (BBr₃), Sodium bicarbonate (NaHCO₃), 2N Hydrochloric acid (HCl)

Procedure:

- Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane (30 mL) in a reaction vessel.
- Cool the solution to -20 °C using a suitable cooling bath.
- Slowly add Boron tribromide (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.
- Stir the reaction mixture continuously for 30 minutes at -20 °C.
- Upon completion, quench the reaction by carefully adding sodium bicarbonate (NaHCO₃).
- Add 2N hydrochloric acid (HCl) (50 mL) to the mixture.
- Perform an extraction with dichloromethane (DCM).
- Separate the organic layer and concentrate it to yield the final product, 2-Hydroxy-3,4-dimethoxybenzoic acid.[7]

Reported Yield: 705 mg (62.2%)[7]





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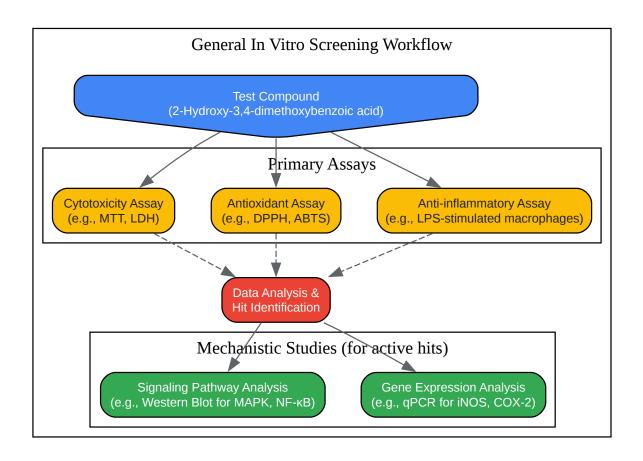
Caption: Synthesis workflow for 2-Hydroxy-3,4-dimethoxybenzoic acid.



Biological Activity and Potential Applications

While **2-Hydroxy-3,4-dimethoxybenzoic acid** is identified as a natural product, specific studies detailing its biological activities are limited.[3] However, its structural similarity to veratric acid (3,4-dimethoxybenzoic acid) allows for informed hypotheses about its potential therapeutic effects. Veratric acid is known to exhibit antioxidant, anti-inflammatory, and photoprotective properties.[8] It has been shown to reduce DNA damage and inflammation in UV-irradiated keratinocytes and may act as a protective agent against cardiovascular remodeling in hypertension.[8]

The mechanism of action for veratric acid involves the negative regulation of iNOS through the suppression of cytokines, transcription factors, and MAPKs.[8] It also shows inhibitory effects on the inactivation of p38, JNK, and ERK1/2.[8] Given these activities, **2-Hydroxy-3,4-dimethoxybenzoic acid** represents a valuable candidate for screening in similar biological assays.





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Caption: A general workflow for in vitro biological activity screening.

Safety and Handling

Safety data sheets indicate that **2-Hydroxy-3,4-dimethoxybenzoic acid** should be handled with care.[9][10]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- First Aid:
 - Inhalation: Move the person to fresh air.[9]
 - Skin Contact: Wash off with plenty of water and soap.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Ingestion: Rinse mouth with water.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.[9] Use in a well-ventilated area or with respiratory protection if dust formation is likely.[10]
- Storage: Store at room temperature under an inert atmosphere.[2][4] Keep the container tightly closed in a well-ventilated place.

Conclusion

2-Hydroxy-3,4-dimethoxybenzoic acid (CAS 5653-46-3) is a well-characterized compound in terms of its physicochemical properties and synthesis. While direct biological data is sparse, its structural relation to biologically active compounds like veratric acid makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers initiating



studies on this molecule. Standard safety precautions should be strictly followed during its handling and use in experimental settings.

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